4-((Methylsulfonyl)methyl)-5-nitro-1H-indole
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Overview
Description
4-((Methylsulfonyl)methyl)-5-nitro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylsulfonyl)methyl)-5-nitro-1H-indole typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Methylsulfonylation: The nitrated indole is then subjected to methylsulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the methylsulfonylmethyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Methylsulfonyl)methyl)-5-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfonylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-((Methylsulfonyl)methyl)-5-amino-1H-indole.
Substitution: Various substituted indole derivatives.
Oxidation: Oxidized indole products.
Scientific Research Applications
4-((Methylsulfonyl)methyl)-5-nitro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((Methylsulfonyl)methyl)-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-((Methylsulfonyl)methyl)-1H-indole: Lacks the nitro group, which may result in different biological activities.
5-Nitro-1H-indole: Lacks the methylsulfonylmethyl group, affecting its solubility and reactivity.
4-Methylsulfonyl-1H-indole: Similar structure but without the nitro group, leading to different chemical properties.
Uniqueness
4-((Methylsulfonyl)methyl)-5-nitro-1H-indole is unique due to the presence of both the nitro and methylsulfonylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10N2O4S |
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Molecular Weight |
254.26 g/mol |
IUPAC Name |
4-(methylsulfonylmethyl)-5-nitro-1H-indole |
InChI |
InChI=1S/C10H10N2O4S/c1-17(15,16)6-8-7-4-5-11-9(7)2-3-10(8)12(13)14/h2-5,11H,6H2,1H3 |
InChI Key |
XTGGLQVIRYNFBA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=CC2=C1C=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
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